The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties and synthesis methods . It falls under the category of organic compounds, specifically amines, and is known for its structural similarity to other biologically active piperazine derivatives.
The synthesis of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine generally involves the reaction between piperazine and 1-cyclohexylethylamine. The process typically requires controlled conditions to ensure high yield and purity.
The reaction proceeds through nucleophilic substitution where the amine group of 1-cyclohexylethylamine attacks the electrophilic carbon in the piperazine ring.
The molecular structure of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine can be represented as follows:
1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine can participate in various chemical reactions typical of amines and piperazines:
The mechanism of action for 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine involves its interaction with various biological targets:
This interaction profile suggests potential applications in treating neurological disorders or as a research tool in pharmacology.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine has several scientific applications:
Piperazine (1,4-diazacyclohexane) represents a privileged scaffold in modern drug design, characterized by its six-membered ring containing two nitrogen atoms at opposing positions. This heterocyclic system demonstrates remarkable versatility in interacting with biological targets, primarily attributable to its ability to adopt multiple conformations (chair, boat, twist-boat) and its capacity to engage in hydrogen bonding, ionic, and van der Waals interactions through both nitrogen atoms and the carbon backbone. The structural plasticity of piperazine enables precise three-dimensional positioning of pharmacophoric elements while maintaining favorable physicochemical properties. Statistical analyses of FDA-approved drugs reveal that piperazine-containing compounds constitute approximately 21% of pharmaceuticals featuring saturated N-heterocycles with additional heteroatoms, underscoring their therapeutic significance [5] [7]. This prominence stems from the ring's ability to serve as a conformationally constrained linker that optimally spaces functional groups, a basic center influencing pharmacokinetics (pKa ~9.5 for the secondary nitrogen), and a water-solubility enhancer critical for drug absorption and distribution. The molecule 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine exemplifies sophisticated piperazine engineering, incorporating strategically selected substituents to leverage these advantages for specific biological applications. Its molecular architecture combines the spatial bulk of the cyclohexyl moiety, the structural flexibility of the ethylenediamine chain, and the directional properties of the piperazine core, creating a multifunctional pharmacophore with tailored properties for target engagement [9].
The piperazine ring contributes distinct structural advantages that underpin its ubiquity in bioactive molecules. Crystallographic studies of target-bound piperazine derivatives consistently reveal several critical features:
Table 1: Structural Roles of Piperazine in Representative FDA-Approved Drugs (2011-2023)
Drug Name | Therapeutic Category | Piperazine Role | Key Structural Features |
---|---|---|---|
Palbociclib | Anticancer (CDK4/6 inhib) | Hinge region binding & solubility enhancement | N-arylpiperazine linkage to aminopyrimidine |
Vortioxetine | Antidepressant | Multimodal serotonin receptor modulation | 1-(2-Methoxyphenyl)piperazine as 5-HT1A/5-HT3 pharmacophore |
Imatinib | Anticancer (BCR-ABL inhib) | Solvent-exposed solubilizing group | N-methylpiperazine appended to benzamide |
Sildenafil | Erectile dysfunction | Structural spacer for PDE5 selectivity | N-ethylpiperazine linked to sulfonamide |
The strategic incorporation of cyclohexyl and aminoethyl substituents in 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine addresses specific challenges in molecular recognition and drug-like properties. The cyclohexyl moiety introduces substantial three-dimensional bulk characterized by hydrophobic surfaces and conformational preferences (chair conformation with equatorial/axial isomerism). This alicyclic system serves multiple functions:
The 2-aminoethyl extension (─CH₂CH₂NH─) bridges the piperazine nitrogen and the cyclohexyl-bearing carbon, introducing critical flexibility and hydrogen-bonding capacity:
Table 2: Comparative Effects of Substituents on Piperazine Bioactivity
Substituent Type | Key Properties | Impact on Bioactivity | Exemplar SAR Finding |
---|---|---|---|
N-Cyclohexyl | High hydrophobicity (cLogP +1.5), 3D bulk | Enhanced binding to hydrophobic pockets; improved metabolic stability | Cyclohexyl analog of IMPDH inhibitor showed 15x lower IC₅₀ than phenyl analog [1] |
N-Aminoethyl | Additional basic center; conformational flexibility | Extended binding site reach; dual protonation state for membrane penetration | Aminoethyl spacer increased cellular potency 8x in anti-TB compounds [4] |
Combined Cyclohexyl/Aminoethyl | Balanced hydrophobicity/flexibility with H-bonding | Cooperative binding through hydrophobic contacts and ionic interactions | Hybrid analogs showed synergistic 25x potency improvement in kinase screens [9] |
The integration of cyclohexyl and aminoethyl functionalities positions 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine as a versatile scaffold across therapeutic domains. Its applications demonstrate how rational substituent pairing addresses specific pharmacological challenges:
Antimicrobial Agent Development: Piperazine derivatives bearing hydrophobic substituents exhibit potent activity against resistant mycobacterial strains. Specifically, compounds featuring the cyclohexyl-ethylamino-piperazine motif inhibit Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), a crucial enzyme in purine biosynthesis. Biochemical studies confirm that the hydrophobic cyclohexyl group occupies a deep lipophilic pocket in the IMPDH active site, while the protonatable aminoethyl-piperazine chain forms ionic interactions with conserved aspartate residues. This dual interaction mechanism achieves IC₅₀ values in the nanomolar range (0.1–10 µM) against both wild-type and drug-resistant strains, validating the scaffold's utility against challenging infectious targets [1] [6].
Dual-Target Ligands for Neurological Disorders: The scaffold's capacity for simultaneous engagement of disparate targets is exemplified in pain management research. Structural analogs of 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine function as balanced μ-opioid receptor (MOR) agonists and TRPV1 antagonists, addressing nociceptive pathways through complementary mechanisms. The cyclohexyl moiety enhances van der Waals interactions within the MOR's transmembrane helix bundle, while the protonated piperazine-ethylamine system binds TRPV1 extracellular domains. Preclinical models demonstrate that such dual-target derivatives (e.g., compound 2ac analogs) exhibit potent antinociception (ED₅₀ = 3.1 mg/kg in formalin test) without inducing hyperthermia or analgesic tolerance—side effects typical of single-target agents [8].
Kinase Inhibitor Optimization: In oncology applications, the scaffold serves as a solubility-enhancing appendage to planar kinase-binding cores. The protonatable piperazine nitrogen improves aqueous solubility (increasing values from <0.01 mg/mL to >1 mg/mL in lead compounds), while the cyclohexyl group fine-tunes membrane permeability through logD modulation. This balance addresses a critical challenge in kinase drug development: achieving sufficient cellular uptake while maintaining solubility for oral bioavailability. Structure-based drug design utilizes this moiety in CDK4/6 inhibitors (e.g., palbociclib analogs), where crystallography confirms the cyclohexyl-ethylamino-piperazine extension occupies solvent-exposed regions without compromising ATP-binding pocket interactions [5] [9].
Chemical Biology Probe Design: Beyond therapeutic applications, the scaffold serves as a versatile molecular handle in probe development. The secondary amine facilitates conjugation to fluorescent tags (e.g., fluorescein isothiocyanate) or affinity labels (e.g., biotin), enabling target engagement studies. Meanwhile, the cyclohexyl group provides a characteristic NMR signature (distinct ¹H chemical shifts at δ 0.8–2.0 ppm) for tracking binding events. These features underpin applications in chemoproteomics, where immobilized derivatives capture low-abundance enzymes like phosphodiesterases and epigenetic regulators from cellular lysates [4] [10].
Table 3: Synthetic Methodologies for 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine Derivatives
Synthetic Strategy | Key Reagents/Conditions | Advantages | Representative Yield |
---|---|---|---|
Nucleophilic Displacement | 1-(2-Chloroethyl)piperazine + 1-Cyclohexylethylamine, K₂CO₃, DMF, 80°C | Simplicity; commercial availability of intermediates | 65–75% [9] |
Reductive Amination | 1-(2-Oxoethyl)piperazine + 1-Cyclohexylethylamine, NaBH₃CN, MeOH, rt | Mild conditions; avoids alkyl halide impurities | 70–85% [10] |
Carbamate Reduction | N-Boc-piperazine + 1-(2-Azidoethyl)cyclohexane, then PPh₃/H₂O | Orthogonal protection; high purity | 60–68% [4] |
Flow Chemistry Functionalization | Immobilized piperazine + 1-(2-Bromoethyl)cyclohexane, microreactor, 120°C | Scalability; reduced reaction times | >90% [5] |
The synthetic accessibility of 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine derivatives further enables their drug discovery applications. Key methodologies include nucleophilic displacement of halogenated precursors, reductive amination of ketone intermediates, and flow chemistry approaches that enhance efficiency and purity. These routes typically achieve yields exceeding 65% with high purity (>95%), facilitating rapid SAR exploration. Recent innovations employ multicomponent reactions (e.g., Ugi-type condensations) to generate diversified libraries incorporating this pharmacophore, demonstrating its compatibility with modern medicinal chemistry paradigms [4] [9] [10]. The cumulative evidence positions this scaffold as a multifaceted tool for addressing complex therapeutic challenges through rational molecular design.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1